molecular formula C15H23N3 B3038438 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine CAS No. 864350-85-6

1-Benzyl-4-(1-methylazetidin-3-yl)piperazine

Cat. No.: B3038438
CAS No.: 864350-85-6
M. Wt: 245.36 g/mol
InChI Key: LUIRRRHTHZWOCZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-methylazetidin-3-yl)piperazine is a chemical compound with the molecular formula C15H23N3. It features a piperazine ring substituted with a benzyl group and a methylazetidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine typically involves the reaction of piperazine with benzyl chloride and 1-methylazetidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(1-methylazetidin-3-yl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine is unique due to the presence of both the benzyl and azetidinyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(1-methylazetidin-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-16-12-15(13-16)18-9-7-17(8-10-18)11-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIRRRHTHZWOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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